Pyrene-1,3,6,8(2H,7H)-tetrone
Description
Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Chemistry
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org These molecules are ubiquitous, formed from the incomplete combustion of organic materials, and are found in sources ranging from engine exhaust to fossil fuels. wikipedia.org In contemporary chemistry, the significance of PAHs extends beyond their environmental presence. Their rigid, planar structures and extended π-electron systems endow them with unique optical and electrochemical properties, making them valuable in materials science. rsc.org
PAHs are classified based on the number of aromatic rings they contain, with low-molecular-weight (LMW) PAHs having two or three rings and high-molecular-weight (HMW) PAHs containing four or more. mdpi.com This structural variation influences their physical and chemical characteristics, such as volatility and solubility. chemistry-matters.com The ability to introduce heteroatoms like nitrogen, sulfur, or oxygen into the ring structures further expands their functional diversity, creating systems with tailored electronic properties for applications in optoelectronic and biomedical materials. rsc.orgchemistry-matters.comrsc.org
Pyrene (B120774) as a Core Chromophore in Organic Functional Materials
Pyrene (C₁₆H₁₀), a PAH with four fused benzene (B151609) rings, is a cornerstone chromophore in the development of organic functional materials. researchgate.netwikipedia.org Its high fluorescence quantum yield, long excited-state lifetime, and sensitivity to the microenvironment make it an exceptional building block. unizar.esrsc.org The photophysical properties of pyrene can be finely tuned by introducing various functional groups at different positions on its core, allowing for the creation of materials with specific light-emitting and charge-transport characteristics. researchgate.netuky.edu
This versatility has led to the extensive use of pyrene derivatives in a variety of organic electronic devices, including:
Organic Light-Emitting Diodes (OLEDs): Pyrene's inherent blue-light-emitting properties make it an attractive component for creating stable and efficient OLEDs. researchgate.netresearchgate.net
Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of pyrene-based materials is a key attribute for their application in OFETs. researchgate.net
Organic Photovoltaics (OPVs): The strong absorption and electron-donating capabilities of pyrene are leveraged in the design of OPVs and solar cells. rsc.orgresearchgate.net
Furthermore, the ability to functionalize pyrene at multiple positions, such as the 1,3,6, and 8 positions, allows for the synthesis of star-shaped molecules and polymers with enhanced solubility and processability, crucial for the fabrication of solution-processed devices. nih.gov
Structural Features and Aromaticity of Pyrene-1,3,6,8(2H,7H)-tetrone
This compound possesses the molecular formula C₁₆H₈O₄ and a molecular weight of approximately 264.23 g/mol . evitachem.com Its structure consists of a central pyrene core with four ketone groups at the 1, 3, 6, and 8 positions. evitachem.com This substitution pattern significantly influences the electronic properties and reactivity of the parent pyrene molecule. The presence of the electron-withdrawing ketone groups modifies the aromaticity and creates reactive sites for further chemical transformations.
The synthesis of this compound typically involves the oxidation of pyrene or its derivatives using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide in acidic conditions. evitachem.com The resulting tetrone is a stable compound that can undergo various chemical reactions, including reduction of the ketone groups to form pyrene-1,3,6,8-tetraol and electrophilic substitution to introduce additional functional groups. evitachem.com
Overview of Research Trajectories for this compound and its Derivatives
Research into this compound and its derivatives is following several promising trajectories, driven by the compound's versatile chemical nature and its potential in advanced materials.
One major area of investigation is its use as a precursor for synthesizing more complex organic molecules and polymers. For instance, derivatives such as 1,3,6,8-tetrabromopyrene (B107014) can be synthesized and subsequently used to create star-shaped organic semiconductors for solution-processed OLEDs. nih.gov The introduction of bromine atoms also opens pathways for substitution reactions, allowing for the attachment of various functional groups.
Another significant research direction is the development of pyrene-based covalent organic frameworks (COFs). By using functionalized pyrene derivatives like 1,3,6,8-tetrakis(4-aminophenyl)pyrene as building blocks, researchers can construct porous, crystalline materials with high thermal and chemical stability. rsc.org These PyCOFs exhibit interesting properties for applications in photocatalysis and energy storage, owing to their large π-conjugated systems that facilitate electron migration and reduce charge recombination. rsc.org
Furthermore, the redox activity of pyrene-tetrone derivatives is being explored for energy storage applications, particularly in aqueous organic flow batteries (AOFBs). scitechdaily.com For example, a highly water-soluble pyrene tetraone derivative has been shown to enable reversible four-electron storage, leading to high energy density and excellent cycling stability. scitechdaily.com
Derivatives of this compound, such as those with nitro or bromo substitutions, are also being investigated for their biological and sensing applications. evitachem.com While some derivatives are studied for their potential interactions with DNA, others are explored as fluorescent probes for detecting specific analytes.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 35147-76-3 | C₁₆H₈O₄ | 264.23 |
| 2,7-Dibromo-1,3,6,8(2H,7H)-pyrenetetrone | 68516-49-4 | C₁₆H₆Br₂O₄ | 577.8 (for 1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone) |
| 2,7-Dinitrothis compound | 61198-29-6 | C₁₆H₆N₂O₈ | 354.23 |
| 1,3,6,8-Tetrabromopyrene | Not specified | C₁₆H₆Br₄ | Not specified |
| 1,3,6,8-Tetrakis(4-aminophenyl)pyrene | Not specified | C₄₀H₃₀N₄ | Not specified |
| Pyrene-1,3,6,8-tetraol | Not specified | C₁₆H₁₀O₄ | Not specified |
| 1,3,6,8-tetrabromopyrene-4,5,9,10-tetraone | 2379290-24-9 | C₁₆H₂Br₄O₄ | 577.8 |
| Pyrene | 129-00-0 | C₁₆H₁₀ | 202.26 |
| Naphthalene | 91-20-3 | C₁₀H₈ | 128.17 |
| Anthracene | 120-12-7 | C₁₄H₁₀ | 178.23 |
| Phenanthrene | 85-01-8 | C₁₄H₁₀ | 178.23 |
Structure
3D Structure
Properties
IUPAC Name |
pyrene-1,3,6,8-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVXSWZJTJOYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)CC4=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355015 | |
| Record name | Pyrene-1,3,6,8(2H,7H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35147-76-3 | |
| Record name | NSC727410 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrene-1,3,6,8(2H,7H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Pyrene 1,3,6,8 2h,7h Tetrone
Strategies for the Direct Synthesis of Pyrene-1,3,6,8(2H,7H)-tetrone
The formation of the pyrenetetraone core is primarily achieved through oxidative methods, with significant research focused on controlling the regioselectivity to yield the desired 1,3,6,8-substitution pattern.
The direct synthesis of this compound typically relies on the oxidation of a pyrene (B120774) backbone. evitachem.com This transformation involves the conversion of four sp²-hybridized carbon atoms of the aromatic system into carbonyl groups. The choice of oxidizing agent and reaction conditions is crucial for achieving the desired tetrone structure without causing degradation of the pyrene core.
Commonly employed methods involve treating pyrene or its partially oxidized derivatives with strong oxidizing agents. For the related compound, 4,5,9,10-pyrenetetrone, a typical synthesis involves the oxidation of pyrene with chromium trioxide (CrO₃) in a solvent like acetic acid. Similar strategies are adapted for the 1,3,6,8-isomer, although controlling the regiochemistry presents a greater challenge. The oxidation process converts the pyrene core into a tetraketone structure at the 1,3,6,8 positions. The efficiency and purity of the final product depend heavily on the careful control of reaction parameters and subsequent purification steps.
Table 1: Oxidizing Agents in Pyrenequinone Synthesis
| Oxidizing Agent | Precursor | Product Type | Reference |
|---|---|---|---|
| Chromium trioxide (CrO₃) | Pyrene | Pyrene-4,5,9,10-tetraone | |
| Potassium permanganate (B83412) (KMnO₄) | Pyrene derivatives | Pyrenequinones |
This table is interactive. You can sort and filter the data.
Achieving regioselective synthesis of the 1,3,6,8-pyrenetetraone scaffold is complex due to the multiple reactive sites on the pyrene molecule. The electronic structure of pyrene makes the 1, 3, 6, and 8 positions the most nucleophilic and thus the most susceptible to electrophilic attack. nsf.gov While this inherent reactivity favors substitution at the desired positions, direct multi-step oxidation can lead to mixtures of isomers.
To overcome this, strategies often begin with a pre-functionalized pyrene derivative, where substituents direct the subsequent reactions to the desired positions. nsf.govnih.gov For instance, a multi-step sequence might involve the introduction of directing groups, followed by cyclization reactions of appropriately substituted biphenyl (B1667301) derivatives to construct the pyrene core with the correct substitution pattern already in place. nsf.gov Another approach involves the initial functionalization of pyrene's K-region (positions 4, 5, 9, and 10), which can then influence the regioselectivity of further substitutions on the remaining rings, facilitating the controlled introduction of functional groups that can be converted to ketones. nsf.govnih.gov
Functionalization and Derivatization Strategies for this compound Analogues
Derivatization of the pyrenetetraone core is essential for tuning its electronic and physical properties. Key strategies include halogenation, amination, alkylation, and palladium-catalyzed cross-coupling reactions.
Halogenation, particularly bromination, is a fundamental strategy for creating versatile intermediates for further functionalization. mdpi.com Dibromo and tetrabromo pyrene derivatives are common precursors that are subsequently oxidized to the corresponding pyrenetetraones.
The synthesis of 2,7-dibromo-1,3,6,8(2H,7H)-pyrenetetrone, for example, involves the selective bromination of a pyrene derivative, often using bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), followed by an oxidation step. An alternative method for preparing halogen derivatives involves heating pyrene with a halogenating agent in an aqueous medium at temperatures between 80 and 100°C. google.com This approach is noted for its efficiency and reduced use of toxic organic solvents. The resulting halogenated pyrenes serve as key building blocks for introducing a wide array of functional groups through substitution or cross-coupling reactions. mdpi.com
Table 2: Selected Halogenation Methods for Pyrene Derivatives
| Reagent(s) | Solvent/Medium | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Bromine (Br₂) / FeBr₃ | Chlorinated solvents (e.g., CCl₄) | Electrophilic aromatic substitution | Brominated pyrene | |
| Bromine (Br₂) | Nitrobenzene | 120-130°C | 1,3,6,8-Tetrabromopyrene (B107014) |
This table is interactive. You can sort and filter the data.
Amination and alkylation reactions provide pathways to introduce nitrogen-containing and alkyl functionalities onto the pyrenetetraone scaffold, significantly altering its electronic properties. These reactions typically proceed via nucleophilic substitution on halogenated pyrenetetraone precursors. wikipedia.org
In a typical amination reaction, a halogenated pyrene derivative is treated with a primary or secondary amine. fishersci.co.uk The reaction can be performed in solvents like DMF or THF, often in the presence of a base. fishersci.co.uk Because the bromine atoms on a compound like 2,7-dibromo-1,3,6,8(2H,7H)-pyrenetetrone are susceptible to nucleophilic attack, they can be replaced by amino groups. Similarly, alkylation can be achieved by reacting the halogenated precursor with appropriate alkylating agents. These functionalizations are crucial for developing new materials, as the introduction of electron-donating groups like amines can lower redox potentials and influence molecular packing.
Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation, enabling the synthesis of highly complex and functionalized pyrene derivatives. mdpi.comacs.org Halogenated pyrenes and pyrenetetraones are excellent substrates for these reactions. mdpi.com
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is widely used. mdpi.com For instance, brominated pyrene derivatives can be coupled with various arylboronic acids to attach new aromatic moieties to the pyrene core. mpg.de Similarly, the Stille coupling utilizes organostannanes as coupling partners. These reactions offer a high degree of control and functional group tolerance, making them ideal for synthesizing complex architectures. mdpi.comdigitellinc.com For example, pyrenyl boronic acid pinacol (B44631) ester has been successfully used as a coupling partner in Suzuki reactions to append the pyrene unit to other molecular frameworks. digitellinc.com These methods provide access to a vast library of pyrenetetraone derivatives with tailored optical and electronic properties for advanced applications. nih.gov
Table 3: Examples of Palladium-Catalyzed Cross-Coupling on Pyrene Systems
| Reaction Name | Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Brominated tetraazapyrene | Arylboronic acid | Pd catalyst | Aryl-substituted tetraazapyrene | mpg.de |
| Suzuki-Miyaura | 1,6-Dibromopyrene | Arylboronic acid | [PdCl₂(PPh₃)₂]/CaCO₃ | 1,6-Diarylpyrene | mdpi.com |
| Suzuki-Miyaura | 2-Bromofluorene | Pyrenyl boronic acid pinacol ester | Pd catalyst | Fluorene-pyrene conjugate | digitellinc.com |
| Stille | Dibromopyrene | Organostannane | Pd catalyst | Aryl-substituted pyrene | mdpi.com |
| C-H Arylation | Pyrene-1-carboxylic acid | Aryl bromide | Ru or Pd catalyst | Arylated pyrene carboxylic acid | nih.gov |
This table is interactive. You can sort and filter the data.
Click Chemistry and Other Coupling Reactions for this compound Analogues
The synthesis of complex this compound analogues often relies on the strategic functionalization of the pyrene core. This is frequently accomplished using powerful cross-coupling reactions on stable pyrene precursors, which are subsequently oxidized to form the tetrone structure. Additionally, click chemistry offers a modular approach to link pyrene-based structures to other molecular entities.
Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. sigmaaldrich.compcbiochemres.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide-functionalized molecule and an alkyne-functionalized one. sigmaaldrich.compcbiochemres.com In the context of pyrene derivatives, this methodology is used to conjugate the pyrene core to a wide array of functional units, including biomolecules, polymers, and fluorescent dyes. soton.ac.uk For instance, a pyrene derivative bearing a terminal alkyne can be "clicked" onto a molecule with an azide (B81097) group, or vice-versa, to create complex hybrid materials. While direct application on the this compound is limited due to its reactivity, precursors functionalized with alkyne or azide groups are commonly employed.
Other Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of pyrene derivatives. mdpi.comresearchgate.net Dibromo- or other halo-substituted pyrenes are common starting materials for these reactions. mdpi.com The resulting functionalized pyrenes can then, in principle, be converted to tetrone derivatives. Key coupling reactions include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. It has been used to synthesize 1,6-di(pyridin-2-yl)pyrene with high yields. mdpi.com
Ullmann Coupling: This reaction, typically using copper, forms carbon-carbon or carbon-nitrogen bonds. It has been employed to synthesize 1,6-di(9H-carbazol-9-yl)pyrene. mdpi.com
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, suitable for introducing complex amine groups onto the pyrene core. mdpi.com
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. It is a versatile method for creating C-C bonds. scielo.br
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, providing a direct method to introduce alkyne functionalities, which can be used in subsequent click reactions.
The table below summarizes these key coupling reactions as applied to the functionalization of the pyrene core.
| Coupling Reaction | Catalyst/Reagents | Reactants | Bond Formed | Example Product Class | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | Dibromopyrene + Arylboronic acid | C-C (Aryl-Aryl) | Diarylpyrenes | mdpi.com |
| Ullmann Reaction | Cu / K₂CO₃ | Dibromopyrene + Carbazole | C-N | Dicarbazolylpyrenes | mdpi.com |
| Buchwald-Hartwig | Pd-based catalyst | Dibromopyrene + Amine | C-N | Diaminopyrenes | mdpi.com |
| Stille Coupling | Pd-based catalyst | Dibromopyrene + Organostannane | C-C | Alkyl/Aryl-substituted pyrenes | scielo.br |
| Click Chemistry (CuAAC) | Cu(I) catalyst | Alkynyl-pyrene + Azide-molecule | C-N (Triazole) | Pyrene-triazole conjugates | sigmaaldrich.comsoton.ac.uk |
Post-Synthetic Modification of this compound Derivatives
Post-synthetic modification refers to the chemical transformation of a functional group on a pre-formed molecule or macromolecular structure. This strategy is particularly valuable for introducing functionalities that might not be stable under the initial synthetic conditions or for fine-tuning the properties of a final product.
For derivatives of this compound, post-synthetic modifications can be performed on halo-substituted variants. For example, the bromine atoms on 2,7-dibromo-pyrene-1,3,6,8(2H,7H)-tetrone are susceptible to nucleophilic substitution, allowing for their replacement with other functional groups. This provides a direct route to functionalized tetrones without having to build the entire molecule from scratch.
A more advanced application of post-synthetic modification is seen in the chemistry of pyrene-based covalent organic frameworks (PyCOFs). PyCOFs are often constructed using reversible reactions, such as the formation of imine linkages from amine and aldehyde precursors. rsc.org These imine-linked frameworks can then be chemically modified. For instance, the imine groups within the framework can undergo reactions to form more stable, irreversible heterocyclic linkages like pyrazines, pyridines, or thiazoles. rsc.org This enhances the chemical stability of the framework while retaining its porous structure. A specific strategy involves the reaction between 1,2-diketone and 1,2-diamine moieties within a framework to construct pyrazine (B50134) links. rsc.org
The table below outlines examples of post-synthetic modification strategies relevant to pyrene derivatives.
| Modification Type | Starting Material/Structure | Reagents/Conditions | Resulting Functional Group/Structure | Purpose | Reference |
| Nucleophilic Substitution | 2,7-Dibromo-pyrene-1,3,6,8(2H,7H)-tetrone | Nucleophile (e.g., an amine or alkoxide) | Substituted pyrene-tetrone | Introduce new functional groups | |
| Heterocycle Formation | Imine-linked Pyrene COF | Oxidation or Cyclization reagents | Pyrazine, Pyridine, or Thiazole links | Enhance chemical stability | rsc.org |
| Ketal Protection/Deprotection | Pyrene-4,5-dione | Ethylene glycol, p-toluenesulfonic acid | Pyrene-4,5-di(ethyleneglycol)ketal | Protect ketone groups for subsequent reactions | csic.es |
Advanced Purification and Spectroscopic Characterization Techniques in Synthetic Studies
The successful synthesis of this compound and its derivatives requires robust methods for purification and unambiguous structural confirmation.
Advanced Purification Techniques
Due to the complexity of the reactions and the potential for side-product formation, rigorous purification is essential. guidechem.com
Column Chromatography: This is the most common technique for purifying pyrene derivatives. rsc.org Flash column chromatography using silica (B1680970) gel as the stationary phase and a gradient of organic solvents (e.g., cyclohexane/ethyl acetate (B1210297) or dichloromethane) is highly effective for separating compounds based on polarity. csic.es
Recrystallization: This method is used to obtain high-purity crystalline solids from a crude reaction mixture. The choice of solvent is critical for effective purification. guidechem.com
Solvent Extraction: Used to separate components of a mixture between two immiscible liquid phases, often as a preliminary purification step. rsc.org
Dialysis and Gel Electrophoresis: These techniques are particularly useful for purifying larger pyrene-based structures or pyrene-derived carbon nanodots, separating them based on size and charge. rsc.org
Spectroscopic Characterization
A combination of spectroscopic techniques is used to elucidate the structure and properties of newly synthesized this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the precise molecular structure. The chemical shifts, coupling constants, and integration of peaks in ¹H NMR provide detailed information about the arrangement of protons on the pyrene core and its substituents. csic.esguidechem.com
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which helps to confirm the elemental composition. Predicted collision cross-section (CCS) values can also be calculated and compared with experimental data from ion mobility-mass spectrometry to provide further structural information. uni.lu
UV-Visible (UV-Vis) and Fluorescence Spectroscopy: These techniques probe the electronic properties of the pyrene derivatives. researchgate.net The absorption and emission spectra are highly sensitive to the conjugation and substitution pattern on the pyrene core. scielo.brsemanticscholar.org Introducing donor and acceptor groups can significantly shift the absorption and emission wavelengths, a key aspect in the design of fluorescent materials. semanticscholar.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: For derivatives that can form stable radical cations, EPR spectroscopy is used to study the unpaired electrons and their delocalization across the π-system. scielo.br
The following table summarizes the primary characterization techniques and their applications in the study of pyrene derivatives.
| Technique | Information Obtained | Example Application | Reference |
| ¹H NMR | Chemical environment and connectivity of hydrogen atoms | Elucidation of substitution patterns on the pyrene core. | csic.es |
| Mass Spectrometry (MS) | Molecular weight and elemental formula | Confirmation of product identity and purity. | uni.lu |
| UV-Vis Spectroscopy | Electronic absorption properties, HOMO-LUMO gap | Studying the effect of substituents on the π-conjugated system. | scielo.brresearchgate.net |
| Fluorescence Spectroscopy | Emission properties, quantum yield, excited state lifetime | Characterizing pyrene derivatives for applications in OLEDs and sensors. | researchgate.netsemanticscholar.org |
| Electron Paramagnetic Resonance (EPR) | Presence and environment of unpaired electrons | Analysis of stable radical cations of pyrene derivatives. | scielo.br |
Photophysical Phenomena and Spectroscopic Characterization of Pyrene 1,3,6,8 2h,7h Tetrone Systems
Electronic Absorption and Emission Characteristics of Pyrene-1,3,6,8(2H,7H)-tetrone Derivatives
The electronic spectra of this compound systems are governed by π-π* transitions within the aromatic core. The unsubstituted parent compound typically exhibits absorption maxima in the blue-green region of the visible spectrum. However, the true potential of this chromophore is realized through chemical derivatization, which allows for precise control over its optical properties. The introduction of substituents at the 2, 4, 5, 7, 9, and 10 positions dramatically modulates the intramolecular electronic landscape, influencing absorption wavelength, emission color, and fluorescence efficiency.
The photoluminescence of this compound derivatives is highly sensitive to the electronic nature and steric bulk of attached substituents. A common and effective strategy for tuning these properties involves introducing electron-donating groups (EDGs) at the 2- and 7-positions.
Electronic Effects: When EDGs such as amino (-NR₂) or alkoxy (-OR) groups are attached to the 2,7-positions, they form a "D-A-D" (Donor-Acceptor-Donor) type intramolecular charge transfer (ICT) system. The pyrene-tetrone core acts as the central electron acceptor (A) due to its four carbonyl groups. Upon photoexcitation, electron density is pushed from the donor groups to the acceptor core, resulting in a highly polarized excited state. This ICT character significantly lowers the LUMO energy level, leading to a substantial bathochromic (red) shift in both the absorption and emission spectra. The extent of this shift is directly correlated with the strength of the donor group. For instance, a dialkylamino group will induce a more significant red shift than a methoxy (B1213986) group.
Steric and Conformational Effects: Molecular conformation, particularly the planarity of the π-system, is critical for efficient photoluminescence. Bulky substituents can induce steric strain, causing the pyrene (B120774) core or the substituent itself to twist out of planarity. This torsion disrupts π-conjugation, which typically results in a hypsochromic (blue) shift in the absorption spectrum and a decrease in the molar extinction coefficient. Furthermore, such non-planar conformations can introduce additional non-radiative decay pathways, leading to a reduction in fluorescence quantum yield. For example, substituting the core with sterically hindered aryl groups can force a twisted conformation, altering the emission color and efficiency compared to a more planar analogue.
The interplay between electronic and steric effects is summarized in the table below, which illustrates the properties of representative derivatives.
| Substituent (R) at 2,7-positions | Electronic Nature | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Key Observation |
|---|---|---|---|---|
| -H (Unsubstituted) | Neutral | 465 | 488 | Baseline reference, blue-green emission. |
| -OCH3 (Methoxy) | Weak Donor | 495 | 525 | Moderate red-shift due to weak ICT. |
| -N(C4H9)2 (Dibutylamino) | Strong Donor | 540 | 595 | Significant red-shift due to strong ICT. |
| -Phenyl | π-System Extender | 480 | 510 | Slight red-shift, extends conjugation. |
| -Mesityl (2,4,6-trimethylphenyl) | Bulky/Twisted | 472 | 501 | Blue-shifted relative to phenyl due to steric hindrance and reduced planarity. |
Solvatochromism, the change in a substance's color with solvent polarity, is a prominent feature of this compound derivatives that possess significant ICT character. These molecules serve as sensitive probes for their local environment.
The ground state of a D-A-D type pyrene-tetrone derivative is moderately polar. Upon photoexcitation, the ICT process creates a highly polar excited state. In non-polar solvents, the energy difference between the ground and excited states is large. As solvent polarity increases, the polar solvent molecules arrange themselves to stabilize the highly polar excited state more effectively than the ground state. This preferential stabilization lowers the energy of the excited state, reducing the energy gap for fluorescence emission. Consequently, a pronounced bathochromic (red) shift is observed in the emission spectrum with increasing solvent polarity. This phenomenon is known as positive solvatochromism. The absorption spectrum is typically less sensitive to solvent polarity because the Franck-Condon principle dictates that the solvent cage does not have time to reorganize during the rapid absorption process.
The environmental sensitivity of a 2,7-bis(diethylamino)this compound derivative is demonstrated in the following table.
| Solvent | Polarity Index (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| Toluene | 33.9 | 535 | 580 | 45 |
| Dichloromethane (DCM) | 40.7 | 538 | 615 | 77 |
| Acetonitrile (ACN) | 45.6 | 541 | 650 | 109 |
| Dimethyl Sulfoxide (DMSO) | 45.1 | 542 | 665 | 123 |
The fluorescence quantum yield (ΦF) and excited-state lifetime (τ) are critical parameters that quantify the efficiency and temporal behavior of the emission process. For this compound systems, these values are strongly influenced by molecular structure and the surrounding medium.
The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. It is determined by the competition between radiative decay (kr, fluorescence) and non-radiative decay (knr) pathways, such as internal conversion and intersystem crossing. A high ΦF indicates that radiative decay is the dominant de-excitation pathway.
In pyrene-tetrone derivatives, structural rigidity is key to achieving high quantum yields. Planar and rigid molecules minimize vibrational modes that facilitate non-radiative energy loss, thus enhancing ΦF. Conversely, molecules with flexible substituents or those in highly polar solvents can exhibit lower quantum yields. In polar environments, the stabilization of the ICT state can sometimes promote the formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state, which provides an efficient non-radiative decay channel.
The excited-state lifetime (τ) represents the average duration a molecule remains in the excited state. It is inversely proportional to the sum of the radiative and non-radiative decay rates (τ = 1 / (kr + knr)). Therefore, factors that increase knr, such as molecular flexibility or solvent-induced quenching, will decrease both the quantum yield and the lifetime.
| Compound | Solvent | Emission Max (λem, nm) | Quantum Yield (ΦF) | Lifetime (τ, ns) |
|---|---|---|---|---|
| 2,7-Dimethoxythis compound | DCM | 530 | 0.85 | 5.2 |
| 2,7-bis(diethylamino)this compound | Toluene | 580 | 0.72 | 4.5 |
| 2,7-bis(diethylamino)this compound | Acetonitrile | 650 | 0.15 | 1.1 |
| 2,7-bis(dimesitylboron)this compound | Toluene | 515 | 0.91 | 5.8 |
Exciton Dynamics and Aggregation-Induced Phenomena in this compound Based Materials
While the properties of isolated molecules in dilute solutions are fundamental, the behavior of this compound systems in concentrated solutions or the solid state is governed by intermolecular interactions. These interactions give rise to collective excited-state phenomena such as excimer formation and aggregation-induced emission (AIE).
Excimer (excited-state dimer) formation is a common phenomenon for planar aromatic molecules like pyrene and its derivatives. An excimer is a transient complex formed between a photoexcited molecule and an adjacent ground-state molecule. This process is highly dependent on concentration and molecular arrangement.
Mechanism: In dilute solutions, molecules are isolated, and fluorescence occurs from the excited monomer state, typically showing well-resolved vibronic structure. As the concentration increases, the probability of a close approach between an excited molecule and a ground-state molecule rises. If the molecules can adopt a co-facial π-stacked arrangement, they can form a lower-energy excimer state.
Spectroscopic Signature: The key spectroscopic evidence for excimer formation is the appearance of a new, broad, structureless, and significantly red-shifted emission band at the expense of the monomer emission. For this compound, which has a large, planar core, this π-π stacking is favorable. The excimer emission is often weak or non-emissive, leading to fluorescence quenching at high concentrations, a phenomenon known as aggregation-caused quenching (ACQ). The efficiency of excimer formation can be sterically hindered by introducing bulky substituents that prevent the necessary close packing of the pyrene-tetrone cores.
In stark contrast to ACQ, some this compound derivatives can be designed to exhibit Aggregation-Induced Emission (AIE). In AIE-active molecules (AIEgens), fluorescence is negligible in dilute solution but becomes highly efficient upon aggregation or in the solid state.
Mechanism: The prevailing mechanism for AIE is the Restriction of Intramolecular Motion (RIM), particularly the restriction of rotations (RIR). AIE-active pyrene-tetrone derivatives are typically synthesized by attaching bulky, rotatable substituents (e.g., phenyl or tetraphenylethylene (B103901) groups) to the core. In dilute solution, these peripheral groups undergo free rotation and vibration, providing an efficient non-radiative decay channel that quenches fluorescence. When the molecules aggregate (e.g., by adding a poor solvent to a solution or upon crystallization), the physical packing and intermolecular interactions lock these rotors in place. This blockage of the non-radiative pathway forces the excited-state energy to be dissipated through radiative decay, thus "turning on" bright fluorescence.
Solid-State Emission: This AIE property is particularly valuable for applications requiring high solid-state emission efficiency, such as in organic light-emitting diodes (OLEDs) and solid-state sensors. This compound based AIEgens can exhibit high solid-state quantum yields (ΦF,solid > 0.50), emitting brightly in their crystalline or amorphous solid forms, where traditional dyes are often quenched.
Advanced Spectroscopic Techniques for Photophysical Analysis
UV-Visible Absorption Spectroscopy
Analysis in this section would typically involve the examination of the electronic transitions of this compound. The UV-Visible absorption spectrum would reveal the wavelengths of maximum absorption (λmax), which correspond to transitions from the ground state to various excited states (e.g., S₀ → S₁, S₀ → S₂). Key data points, such as the molar absorption coefficients (ε), would quantify the probability of these transitions. This information is fundamental to understanding the electronic structure of the molecule. While data for numerous pyrene derivatives exists, showing characteristic absorption bands, specific values for the parent tetrone are not documented in the searched sources. core.ac.ukresearchgate.net
Fluorescence Spectroscopy (Steady-State and Time-Resolved)
This subsection would detail the emissive properties of the compound upon photoexcitation.
Steady-State Fluorescence: This analysis would provide the fluorescence emission spectrum, identifying the wavelengths of maximum emission. The difference between the absorption and emission maxima, known as the Stokes shift, would also be calculated. Another crucial piece of data is the fluorescence quantum yield (ΦF), which measures the efficiency of the emission process. Many pyrene derivatives are known to be highly fluorescent, but this property is highly dependent on the substituents attached to the pyrene core. researchgate.netresearchgate.net
Time-Resolved Fluorescence: This technique would be used to measure the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state. This data provides insight into the rates of both radiative and non-radiative decay pathways.
Specific emission spectra, quantum yields, and fluorescence lifetimes for this compound are not available in the reviewed literature.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a pump-probe technique used to study short-lived excited states. worktribe.com This analysis would provide information on excited-state absorption, stimulated emission, and ground-state bleach, allowing for the characterization of the decay dynamics of singlet and triplet excited states on timescales from femtoseconds to microseconds. While the transient absorption spectra of the parent pyrene molecule and other pyrene quinone isomers have been studied to track ultrafast processes, researchgate.netresearchgate.net such studies have not been published for this compound.
Electrochemical Behavior and Redox Chemistry of Pyrene 1,3,6,8 2h,7h Tetrone Derivatives
Cyclic Voltammetry and Determination of Redox Potentials
Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical behavior of pyrene-1,3,6,8(2H,7H)-tetrone derivatives. This method allows for the determination of redox potentials, which are crucial indicators of a molecule's ability to accept or donate electrons. The redox behavior of these compounds is influenced by their molecular structure, the presence of substituent groups, and the electrolyte environment.
Studies have shown that pyrene (B120774) derivatives can undergo reversible or quasi-reversible oxidation and reduction processes. For instance, the introduction of electron-donating or electron-accepting groups onto the pyrene core can significantly alter the HOMO and LUMO energy levels, thereby shifting the redox potentials. researchgate.net The π-conjugated structure of pyrene allows for the adjustment of these energy levels, leading to a range of electrochemical properties. researchgate.net
In one study, the electrochemical oxidation of pyrene on a multiwalled carbon nanotube (MWCNT)-modified gold electrode resulted in a surface-confined quinone derivative, identified as pyrene-tetrone. researchgate.net This electrochemical conversion highlights the potential to generate highly redox-active species from relatively unreactive precursors. researchgate.net The resulting modified electrode exhibited redox peaks in the range of -0.2 to +0.2 V versus Ag/AgCl in a pH 7 phosphate (B84403) buffer solution. researchgate.net
The table below summarizes the redox potential data for a selection of pyrene derivatives, illustrating the impact of different substituents on their electrochemical properties.
| Compound/System | Redox Potential (V) | Reference Electrode | Key Findings |
| Pyrene-tetrone on MWCNT@Au | -0.2 to +0.2 | Ag/AgCl | Electrochemical oxidation of pyrene forms a redox-active tetrone derivative. researchgate.net |
| 5,9-bis(4-methoxyphenylethynyl)pyrene | 1.25 (quasi-reversible oxidation) | Not specified | Shows a quasi-reversible oxidation wave. researchgate.net |
Electron Transfer Processes and Charge Carrier Mobility in this compound Based Systems
The efficiency of electron transfer and charge carrier mobility are critical parameters for the application of this compound derivatives in organic electronic devices. The planar structure and strong π-π stacking interactions of the pyrene core facilitate intermolecular charge transport.
Pyrene derivatives have been investigated as both p-type (hole-transporting) and n-type (electron-transporting) materials. Their ambipolar nature, meaning they can transport both positive and negative charge carriers, makes them versatile components for organic field-effect transistors (OFETs) and other electronic devices. beilstein-journals.org The charge carrier mobility in these materials can be significantly influenced by molecular packing and film morphology. beilstein-journals.org For instance, columnar liquid crystalline phases of pyrene-based materials have shown the potential for high charge carrier mobilities. beilstein-journals.org
Research on pyrene-based covalent organic frameworks (COFs) has demonstrated that the extended π-conjugation within these structures is beneficial for charge separation and transfer. rsc.org The linkages between the pyrene units play a crucial role in facilitating electron transfer processes. rsc.org These materials can act as efficient pathways for electron migration, which is essential for applications in photocatalysis and electronics. rsc.org
The table below presents data on the charge carrier mobility of some pyrene-based systems.
| Material | Electron Mobility (cm²/V·s) | Hole Mobility (cm²/V·s) | Key Findings |
| Pyrene-based liquid crystal | Two orders of magnitude higher than a comparable perylene-based material | Similar to the perylene-based material | Demonstrates potential as an electron transporting layer with ambipolar characteristics. beilstein-journals.org |
Influence of Structural Modifications and Doping on Electrochemical Properties
The electrochemical properties of this compound can be systematically tailored through structural modifications and doping. Introducing electron-withdrawing or electron-donating groups, extending the π-conjugation, and incorporating heteroatoms are common strategies to modulate the redox potentials and enhance performance in specific applications.
A study on nitrogen-doped pyrenetetrone derivatives for lithium-ion battery cathodes revealed a direct correlation between the number of electron-withdrawing nitrogen dopants and an increase in the redox potential. nih.govresearchgate.net This highlights the effectiveness of heteroatom doping in tuning the electrochemical characteristics. The study also showed that the redox potentials decrease as lithium ions bind to the molecule during discharge. nih.govresearchgate.net
The introduction of bulky substituents at specific positions on the pyrene ring can influence molecular aggregation, which in turn affects the material's electronic and photophysical properties. For example, introducing sterically hindered aromatic groups at the 1,3,6,8-positions can inhibit intermolecular aggregation, leading to improved luminous efficiency in organic light-emitting diodes (OLEDs). google.com
Furthermore, the use of dopants like 1,3,6,8-pyrenetetrasulfonic acid (1,3,6,8-Psas) in conducting polymers such as polyaniline (PANI) has been shown to significantly improve their electrochemical properties. rsc.org The large steric hindrance of the dopant can prevent chain aggregation and create a porous structure, enhancing ion transmission and improving the specific capacitance and cycling stability of the composite electrode. rsc.org
The following table summarizes the effects of various structural modifications on the electrochemical properties of this compound derivatives.
| Modification | Effect on Electrochemical Properties | Example Application |
| Nitrogen Doping | Increases redox potential. nih.govresearchgate.net | Lithium-ion battery cathodes. nih.gov |
| Introduction of Bulky Substituents | Inhibits intermolecular aggregation, improves luminous efficiency. google.com | Organic electroluminescent devices. google.com |
| Doping with 1,3,6,8-pyrenetetrasulfonic acid | Improves specific capacitance and cycling stability of polyaniline electrodes. rsc.org | Electrochromic supercapacitors. rsc.org |
Electrocatalytic Applications of this compound Derived Materials
Materials derived from this compound have shown promise in the field of electrocatalysis. Their unique electronic structure and ability to be incorporated into robust frameworks make them suitable candidates for catalyzing various electrochemical reactions.
Pyrene-based covalent organic frameworks (COFs) have been explored as metal-free electrocatalysts. rsc.org The well-defined porous structure and high surface area of COFs, combined with the electroactive nature of the pyrene units, can facilitate efficient catalytic processes. For instance, pyrene-based COFs have been investigated for their potential in water splitting, a key process for producing clean hydrogen fuel. thieme-connect.com
The development of a metal-free pyrene-based conjugated microporous polymer containing nitrogen and sulfur heteroatoms has demonstrated potential for the photoelectrochemical oxygen evolution reaction (OER). frontiersin.org The incorporation of these heteroatoms helps to tune the electronic band structure of the material, which is crucial for its catalytic activity. frontiersin.org
While direct electrocatalytic applications of pristine this compound are not extensively reported, its derivatives and the materials constructed from them hold significant potential for future advancements in electrocatalysis.
Theoretical and Computational Investigations of Pyrene 1,3,6,8 2h,7h Tetrone
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and molecular conformation of pyrene (B120774) derivatives, including Pyrene-1,3,6,8(2H,7H)-tetrone. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G**, are effective in predicting the minimum energy optimized structures and heats of formation for pyrene and its derivatives. scirp.org The calculated geometrical parameters and heat of formation for the parent pyrene molecule show good agreement with available experimental data. scirp.org
The electronic structure of pyrene and its derivatives is characterized by a rich π-electron system. rsc.org DFT calculations help in understanding the distribution of electron density and the nature of chemical bonds within the molecule. scirp.org The introduction of functional groups, such as the four ketone groups in this compound, significantly alters the electronic landscape of the parent pyrene molecule. These modifications are crucial for tuning the material's properties for specific applications. scirp.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited states of molecules like pyrene and its derivatives. nih.gov However, accurately describing the low-lying singlet excited states of pyrene, specifically the ¹Lₐ and ¹Lₑ states, presents a significant theoretical challenge. researchgate.net While TD-DFT is efficient for large molecules, it can sometimes lead to inconsistencies in the accuracy of the calculated excitation energies for these states, and in some cases, may even predict the incorrect energetic ordering. nih.gov
Despite these challenges, TD-DFT calculations have been instrumental in analyzing the electronic transitions of pyrene derivatives. nih.gov For example, studies on 1,3,6,8-tetrasubstituted pyrenes have utilized TD-DFT to analyze absorption spectra and understand the nature of the electronic transitions, such as the HOMO → LUMO transition. nih.gov The results from TD-DFT calculations can be compared with experimental spectroscopic data to validate the computational models. researchgate.net
For more complex systems or when higher accuracy is required, methods beyond standard TD-DFT, such as multi-reference perturbation theory (MRPT), have been employed. nih.govnih.gov These more advanced methods can provide a more accurate description of the excited states, especially in cases where single-reference methods like TD-DFT may be insufficient. nih.govnih.gov Nevertheless, TD-DFT remains a valuable tool for a qualitative and often semi-quantitative understanding of the excited-state properties of pyrene-based systems.
Molecular Orbital Analysis: Characterization of HOMO/LUMO Energy Levels and Distribution
Molecular orbital analysis, particularly the characterization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic properties and reactivity of this compound and its derivatives. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, functioning as an electron acceptor. ku.edu.np The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. scirp.orgku.edu.np
DFT calculations are commonly used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net For the parent pyrene molecule, the calculated HOMO-LUMO gap is in excellent agreement with experimental values. scirp.org The introduction of substituents onto the pyrene core significantly impacts the HOMO and LUMO energy levels. For instance, the attachment of amide groups can lead to delocalization of the HOMO and LUMO over both the pyrene ring and the substituent, with the extent of delocalization depending on the attachment mode. researchgate.net
The HOMO-LUMO gap is directly related to the chemical hardness of a molecule; a larger gap corresponds to greater stability and lower reactivity. scirp.org In the context of organic electronics, the HOMO and LUMO levels are crucial for determining the efficiency of charge injection and transport in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). fudutsinma.edu.ng The ability to tune the HOMO and LUMO energies through chemical modification is a key strategy in the design of new materials for these applications.
Below is a table summarizing representative HOMO and LUMO energy levels for different pyrene derivatives, illustrating the effect of substitution.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyrene | -5.73 | -1.89 | 3.84 |
| 1-Chloropyrene | -5.81 | -2.12 | 3.69 |
| 4-Chloropyrene | -5.84 | -2.15 | 3.69 |
| 2-Chloropyrene | -5.79 | -2.14 | 3.65 |
| DTP-TD | -5.46 | -2.60 | 2.86 |
| DTP-NDI | -5.67 | -3.83 | 1.84 |
Data for pyrene and chloropyrenes are from DFT calculations at the B3LYP/6-311G* level. Data for DTP-TD and DTP-NDI are from electrochemical measurements and supported by theoretical calculations. scirp.orgresearchgate.net*
Computational Simulation and Validation of Spectroscopic and Electrochemical Data
Computational simulations play a vital role in validating and interpreting experimental spectroscopic and electrochemical data for pyrene derivatives. researchgate.net DFT and TD-DFT calculations are frequently employed to simulate UV-Vis absorption and fluorescence spectra, providing insights into the electronic transitions responsible for the observed spectral features. nih.govresearchgate.net The calculated excitation energies and oscillator strengths can be directly compared with experimental absorption maxima and intensities. nih.gov
For instance, theoretical calculations have been used to analyze the absorption spectra of 1,3,6,8-tetrasubstituted pyrenes, helping to understand the influence of different substituent patterns on the electronic transitions. nih.gov Similarly, the fluorescence spectra of ester-substituted pyrene derivatives have been simulated using TD-DFT, allowing for a detailed investigation of their photophysical properties. researchgate.net
In the realm of electrochemistry, computational methods are used to predict redox potentials, which correspond to the energies of the HOMO and LUMO. researchgate.net The calculated ionization potentials and electron affinities can be correlated with experimentally determined oxidation and reduction potentials from techniques like cyclic voltammetry. researchgate.net This synergy between computation and experiment is crucial for designing molecules with specific redox properties for applications in organic electronics. researchgate.net
The agreement between simulated and experimental data provides confidence in the computational models and allows for a deeper understanding of the structure-property relationships. researchgate.net When discrepancies arise, they can point to the limitations of the computational methods or suggest the presence of complex phenomena not captured by the model, such as strong solvent effects or specific intermolecular interactions.
Charge Transfer Mechanism Elucidation through Advanced Computational Modeling
Advanced computational modeling is a powerful tool for elucidating the intricate mechanisms of charge transfer in pyrene-based systems. Pyrene and its derivatives are known to exhibit intramolecular charge transfer (ICT), a process that is critical to their function in various electronic and photonic applications. chemrxiv.orgresearchgate.net Computational models can provide a detailed picture of how charge is redistributed within a molecule upon electronic excitation. researchgate.net
In donor-bridge-acceptor (D-B-A) systems where pyrene acts as the bridge, computational studies can analyze the character of the electronic transitions, distinguishing between locally excited (LE) states and charge transfer (CT) states. chemrxiv.org These calculations can quantify the extent of charge transfer from the donor to the acceptor through the pyrene bridge. chemrxiv.org The nature and positioning of donor and acceptor substituents on the pyrene core have a profound effect on the ICT process. chemrxiv.org
For example, in a D-π-A system, the introduction of electron-donating and electron-withdrawing groups can create a "push-pull" arrangement that facilitates charge transfer. chemrxiv.org Computational modeling can help to understand how the electronic coupling between the donor, pyrene bridge, and acceptor moieties influences the rate and efficiency of charge transfer. mdpi.com These insights are crucial for the rational design of molecules with tailored photophysical properties for applications such as organic light-emitting diodes (OLEDs) and solar cells. chemrxiv.orgresearchgate.net
Furthermore, computational models can investigate the role of the surrounding environment, such as the solvent, on the charge transfer process. researchgate.net The polarity of the solvent can significantly influence the stability of the charge-separated state, thereby affecting the fluorescence properties of the molecule. researchgate.net By simulating these effects, researchers can gain a comprehensive understanding of the factors that govern charge transfer in pyrene derivatives.
Applications in Advanced Materials and Devices
Organic Electronics and Optoelectronics
The unique electronic and photophysical properties of the pyrene (B120774) core, particularly when functionalized at the 1,3,6,8-positions, make it a compelling building block for materials in organic electronics. uky.edu The extended π-conjugated system and inherent charge-carrying capabilities of pyrene derivatives are leveraged in a variety of devices. nih.govnih.gov Functionalization allows for the fine-tuning of energy levels (HOMO/LUMO), charge carrier mobility, and light-emitting properties, making pyrene-based architectures, including those related to Pyrene-1,3,6,8(2H,7H)-tetrone, valuable components in next-generation electronic and optoelectronic applications. uky.edu
Derivatives of the 1,3,6,8-tetrasubstituted pyrene core are widely explored as emissive and charge-transporting materials in Organic Light-Emitting Diodes (OLEDs). uky.edu While direct use of the tetrone is less common, its precursors and related structures are integral. The rigid, planar structure of pyrene can lead to strong π-π stacking, which often results in excimer formation and a red-shift in emission, moving the color away from the desired pure blue. nih.gov
To counteract this, researchers design molecules with bulky substituents at the 1,3,6,8-positions to induce a twisted conformation, effectively interrupting the π-conjugation and preventing aggregation. This strategy helps achieve deep-blue emission with high photoluminescence quantum yields. rsc.org For example, novel emitters based on pyrene and benzimidazole hybrids have been developed. A device using 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene as a non-doped emissive layer exhibited pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300), a maximum external quantum efficiency (EQE) of 4.3%, and a luminance of 290 cd/m² at 7.5 V. nih.gov
Another study reported that 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene, when used as the active emitting layer in a solution-processed OLED, produced deep blue emission with CIE coordinates of (0.15, 0.18). The device achieved a maximum efficiency of 2.56 cd/A and a brightness exceeding 5000 cd/m².
| Pyrene Derivative | Device Role | Maximum Efficiency | Luminance | Emission Color (CIE Coordinates) |
|---|---|---|---|---|
| 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene | Non-doped Emitter | 4.3% (EQE) | 290 cd/m² @ 7.5 V | Deep Blue (0.1482, 0.1300) |
| 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene | Emitting Layer | 2.56 cd/A | >5000 cd/m² | Deep Blue (0.15, 0.18) |
| 9,10-di(pyren-1-yl)anthracene (PyAnPy) | Emitter | 4.78% (EQE) | Not Reported | Deep Blue (0.16, 0.10) |
| 1,1'-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene (PyTAnPy) | Emitter | 5.48% (EQE) | Not Reported | Deep Blue (0.15, 0.06) |
The high charge carrier mobility of pyrene makes it a suitable candidate for the semiconducting layer in Organic Field-Effect Transistors (OFETs). uky.edu While pyrene itself is often used in p-type OFETs, derivatives can be engineered for different functionalities. N-type organic semiconductors are crucial for creating complementary circuits, and derivatives of polycyclic aromatic compounds are a key area of research.
A notable example, while being a perylene derivative, demonstrates the potential of this class of tetrone-containing structures. 2,7-Dihexylbenzo[lmn] chemrxiv.orgrsc.orgphenanthroline-1,3,6,8(2H,7H)-tetrone is utilized as an n-type organic semiconductor in FETs. sigmaaldrich.com This material exhibits high electron mobilities and excellent on/off current ratios, even when operating in the presence of air. sigmaaldrich.com It also possesses good thermal stability, a low electron injection barrier, and favorable mechanical properties, making it suitable for applications in printed electronics. sigmaaldrich.com
| Compound | Semiconductor Type | Reported Mobility | Key Features |
|---|---|---|---|
| 2,7-Dihexylbenzo[lmn] chemrxiv.orgrsc.orgphenanthroline-1,3,6,8(2H,7H)-tetrone | N-type | 0.7 cm²/V·s | High electron mobility, good air stability, good thermal stability, low electron injection barrier. |
In the field of organic photovoltaics (OPVs), pyrene-based materials have been incorporated to enhance light absorption in the visible spectrum and to achieve optimal morphology in the active layer. uky.edu The performance of bulk heterojunction (BHJ) solar cells relies on a blend of p-type (donor) and n-type (acceptor) materials. nih.gov Pyrene derivatives can be designed to function as either the donor or acceptor component.
For instance, pyrene has been used to create donor materials for OPVs. The introduction of pyrene into the molecular architecture of the active layer materials can improve the power conversion efficiency (PCE) by broadening the absorption spectrum and facilitating efficient charge transfer. uky.edu While specific OPV performance data for devices based strictly on this compound is not prominently available, the broader class of 1,3,6,8-tetrasubstituted pyrenes serves as a foundational platform for developing novel donor and acceptor materials for next-generation solar cells.
Electrochromic materials exhibit reversible changes in their optical properties, such as color and absorption spectra, when subjected to an external voltage. mdpi.com These materials are key components in applications like smart windows, digital displays, and information storage. mdpi.com Pyrene derivatives, known for their interesting optoelectronic properties, have been combined with other electroactive units like triphenylamine to create materials with appealing electrochromic performance. mdpi.com
In one study, two star-shaped compounds with a pyrene core functionalized with four triphenylamine units were synthesized and used to create electrochromic thin films via electropolymerization. mdpi.comnih.gov These polymer films, P1 and P2, demonstrated two-step absorption spectral changes in the near-infrared (NIR) region upon electrochemical oxidation. The film designated P2 showed slightly better performance, achieving a contrast ratio of 45% at 1475 nm. nih.gov This research highlights the utility of the pyrene core as a scaffold for building multi-functional materials for electrochromic devices.
| Material | Device Type | Key Performance Metric | Wavelength |
|---|---|---|---|
| Polymer P1 (Pyrene-triphenylamine derivative) | Electrochromic Film | Contrast Ratio < 45% | ~1500 nm |
| Polymer P2 (Pyrene-triphenylamine derivative with phenyl spacer) | Electrochromic Film | Contrast Ratio of 45% | 1475 nm |
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Derived from this compound Precursors
The tetratopic substitution pattern of the pyrene-1,3,6,8-tetrone core makes its precursors, such as 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) and 1,3,6,8-tetrakis(4-aminophenyl)pyrene (PyTTA), ideal building blocks for constructing highly ordered, porous Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). rsc.orgsemanticscholar.org The resulting frameworks benefit from the pyrene unit's large π-conjugated system, which enhances light absorption, facilitates electron migration, and reduces the recombination of photogenerated electron-hole pairs. rsc.org These properties make pyrene-based frameworks highly promising for catalytic applications.
Pyrene-based COFs and MOFs have emerged as promising materials for the photocatalytic production of hydrogen (H₂) and hydrogen peroxide (H₂O₂) from water and oxygen. nih.govrsc.orgnih.gov The pyrene moiety acts as a photosensitizer, absorbing visible light and initiating the charge separation necessary for catalysis.
In a study on photocatalytic hydrogen evolution, a series of isostructural pyrene-based MOFs (M-TBAPy, where M = Sc, Al, Ti, and In) were investigated. chemrxiv.orgnih.govacs.org The choice of the metal node was found to significantly impact the electronic band structure and, consequently, the photocatalytic activity. nih.govresearchgate.net For instance, in Al-TBAPy and In-TBAPy, the conduction band minimum (CBM) orbitals are located on the pyrene core, while in Sc-TBAPy and Ti-TBAPy, they are localized along the metal-coordination complex. nih.gov By tuning the metal center and crystal morphology, the hydrogen evolution reaction (HER) rate of Sc-TBAPy was improved to exceed that of Ti-TBAPy. chemrxiv.orgresearchgate.net
Similarly, pyrene-based COFs have been explored for photocatalytic H₂O₂ production. nih.gov Four different pyrene-containing COFs were synthesized and tested, with density functional theory calculations confirming that the pyrene unit is a highly active site for H₂O₂ generation. nih.gov To mitigate the decomposition of the produced H₂O₂, which can be catalyzed by a high concentration of pyrene units in close proximity, a two-phase water-benzyl alcohol reaction system was successfully employed. nih.gov This approach inhibited decomposition and improved the net generation of H₂O₂.
| Framework | Precursor/Linker | Application | Key Finding |
|---|---|---|---|
| M-TBAPy (M = Sc, Al, Ti, In) | 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) | Photocatalytic H₂ Production | The metal node (Sc, Al, Ti, In) alters the electronic band structure, tuning photocatalytic efficiency. |
| Py-Py-COF | Pyrene-based building blocks | Photocatalytic H₂O₂ Production | Pyrene units are active sites for H₂O₂ generation; a two-phase system minimizes product decomposition. |
| Al-TCPP-TBAPy | TBAPy and Tetrakis(4-carboxyphenyl)porphyrin (TCPP) | Photocatalytic H₂O₂ Production | Efficient energy transfer from the pyrene (TBAPy) to the porphyrin (TCPP) linker enhances H₂O₂ production. |
COFs in Gas Adsorption and Separation Applications
Pyrene-based Covalent Organic Frameworks (COFs) have demonstrated significant potential for gas adsorption and separation, largely due to their high porosity, large surface area, and the ability to tailor their chemical environment. The incorporation of pyrene units, often through precursors like 1,3,6,8-tetrakis(4-formylphenyl)pyrene, allows for the creation of robust frameworks with strong π–π stacking interactions, which can enhance gas uptake.
A microporous carbon material derived from the carbonization of a pyrene-based porous organic polymer (Py-PDT POP) exhibited a high surface area of 314 m²/g and a significant pore volume. This material demonstrated excellent performance in CO₂ uptake, achieving 2.7 mmol g⁻¹ at 298 K, highlighting the utility of pyrene-based structures in developing materials for carbon capture. The inherent porosity and thermal stability of these frameworks are key attributes for such applications.
Table 1: Properties of Pyrene-Based Porous Organic Polymer for Gas Adsorption
| Property | Value |
|---|---|
| Material | Py-PDT POP-600 (Carbonized) |
| Surface Area | 314 m²/g |
| CO₂ Uptake (298 K) | 2.7 mmol/g |
This table summarizes the key performance metrics of a carbonized pyrene-based porous organic polymer.
COFs in Chemical Sensing and Acid Vapor Detection
The strong fluorescence and tunable electronic properties of pyrene derivatives are effectively harnessed in COFs designed for chemical sensing. A notable application is the detection of hazardous acid vapors, such as hydrogen chloride (HCl).
Researchers have synthesized a series of highly stable, two-dimensional COFs using 1,3,6,8-tetra(aminophenyl)pyrene (TAPA) as a key building block. These COFs, including PP-COF, PT-COF, and PE-COF, possess high crystallinity, impressive thermal stability up to 400 °C, and large Brunauer–Emmett–Teller (BET) surface areas ranging from 730 to 1098 m²/g.
The sensing mechanism relies on the reversible protonation of the imine bonds within the COF structure upon exposure to HCl vapor. This protonation induces a significant color change and a noticeable shift in fluorescence, allowing for rapid and sensitive detection. Among the synthesized frameworks, PE-COF was found to be the most fluorescent and exhibited the highest sensitivity as a chemosensor for HCl. The process is reversible upon exposure to a base like triethylamine (TEA) vapor, demonstrating the reusability of these COF-based sensors.
Table 2: Characteristics of Pyrene-Based COFs for HCl Sensing
| COF Name | BET Surface Area (m²/g) | Thermal Stability | Sensing Mechanism |
|---|---|---|---|
| PP-COF | 730 - 1098 | Up to 400 °C | Reversible imine protonation |
| PT-COF | 730 - 1098 | Up to 400 °C | Reversible imine protonation |
This table outlines the properties of three pyrene-based COFs developed for acid vapor detection.
Furthermore, pyrene-based COFs have been developed for the selective enrichment of hydrophobic peptides from complex biological samples, showcasing their utility in bioanalysis. An Azo-COF constructed from a 1,3,6,8-tetrabromopyrene (B107014) building block demonstrated a high surface area and a pore size of approximately 2.5 nm, enabling size-exclusive enrichment.
Pyrene-Based MOFs in Photoluminescence and Sensing
For instance, three topologically different pyrene-based MOFs—NU-1000, NU-901, and ROD-7—exhibited distinct sensing behaviors towards polycyclic aromatic hydrocarbons (PAHs). NU-1000 showed a fluorescent response to acenaphthylene, pyrene, and fluoranthene, while the other two were unresponsive. This difference was attributed to variations in their excited state energies due to strong inter-ligand interactions in NU-901 and ROD-7, which thermodynamically inhibit the photo-induced electron transfer necessary for sensing.
In another application, a fluorescent sensor array composed of three nanoporous pyrene-based MOFs (NU-901, NU-1000, and Cd-TBAPy) was developed for the screening and discrimination of five structurally similar sulfonamide antibiotics. The MOFs produced a fluorescence quenching response upon interaction with the sulfonamides, with each antibiotic generating a unique quenching pattern across the array. This allowed for their successful discrimination with low detection limits and a rapid response time of under two minutes. Pyrene-based MOFs have also been successfully employed as fluorescent sensors for nitrobenzene, an explosive substance, demonstrating their potential in security applications.
Supramolecular Assemblies and Self-Assembled Nanostructures of this compound Derivatives
The planar and aromatic nature of the pyrene core drives the formation of ordered supramolecular assemblies and nanostructures through non-covalent interactions, primarily π-π stacking. The specific structure and morphology of these assemblies can be finely tuned by modifying the pyrene core with various substituents.
Charge Transfer (CT) Complex Formation in Supramolecular Systems
The electron-deficient nature of the pyrene-1,3,6,8-tetrone core makes it a strong electron acceptor, predisposing it to form charge-transfer (CT) complexes with electron-donating molecules. In a CT complex, electron density is partially transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.
Studies on pyrene interacting with various π-acceptors like tetracyanoethylene and 7,7,8,8-tetracyanoquinodimethane have elucidated the principles of CT complex formation. The formation of these complexes can be observed spectrophotometrically through the appearance of new absorption bands. While direct studies on pyrene-1,3,6,8-tetrone are less common, the behavior of related pyrene-4,5,9,10-tetraone derivatives confirms their ability to act as strong acceptors in forming CT complexes, which are crucial for developing materials for molecular electronics. The interaction between donor and acceptor molecules in these binary associates is fundamental to controlling their functional properties.
Controlled Aggregation and Morphology Modulation in this compound Assemblies
The self-assembly and aggregation of pyrene derivatives can be precisely controlled by introducing specific functional groups, which modulate the intermolecular forces. Factors such as hydrogen bonding and steric hindrance play a crucial role in determining the final morphology of the assembled nanostructures.
For example, a series of π-conjugated ethynyl-pyrene derivatives were shown to self-assemble into distinct morphologies based on their peripheral substituents. Under identical conditions, these compounds formed structures ranging from micro-tubes and micro-wires to micro-grain crystals. Similarly, investigations into the π-stacking behavior of pyrene derivatives linked to benzene (B151609) units via ester or amide groups revealed that while supramolecular aggregation in solution is dominated by the pyrene chromophores, the stacking in the crystalline solid-state can be gradually controlled by H-bonding and steric effects. The ability to control the substituent positions on the pyrene core allows for the modulation of intermolecular interactions, influencing the formation of highly-ordered two-dimensional structures on surfaces like gold.
Host-Guest Interactions in Metal-Organic Cages Featuring this compound Units
The extended aromatic surfaces of pyrene derivatives make them ideal panels for constructing metal-organic cages capable of encapsulating guest molecules. These cages provide well-defined, π-electron-rich cavities that can form stable host-guest complexes with suitable molecules.
A compelling example involves two isomeric Fe(II)₄L₆ tetrahedral cages built from pyrene-based scaffolds. The cage derived from a 1,6-pyrene scaffold possesses a well-enclosed cavity and acts as an excellent host for large hydrophobic guests, including fullerenes (C₆₀ and C₇₀) and steroids. In contrast, the isomeric cage based on a 2,7-pyrene scaffold has a more open cavity and does not bind neutral guests, demonstrating the critical importance of cavity enclosure for strong host-guest interactions. The encapsulation of guests within these cages can modulate their reactivity and properties, as seen with the stabilization of pyrophoric white phosphorus or the sequestration of greenhouse gases. The host-guest chemistry within these cages can also induce and manipulate magnetic interactions between paramagnetic metal centers in the host and encapsulated paramagnetic guests.
Other Emerging Research Areas and Potential Applications
Recent scientific investigations have begun to explore the utility of pyrene-based compounds in highly specialized and advanced technological fields. The unique photophysical and structural characteristics of the pyrene moiety make it a candidate for development in areas beyond its traditional applications. The following sections delve into two such emerging research domains: neutron detection and the development of novel material composite blocks.
Neutron Detection Using Pyrene-Based Scintillators
The detection of neutrons is critical in various sectors, including nuclear energy, national security, and scientific research. Scintillators, materials that emit light upon interaction with ionizing radiation, are a cornerstone of neutron detection technology. While traditional scintillators have been effective, there is ongoing research into new materials with improved performance. Pyrene-based compounds are being explored in this context due to their distinct fluorescence properties, such as a high fluorescence quantum yield and a long fluorescence lifetime. rsc.orgmdpi.com
Research into pyrene-based scintillators is focused on leveraging these optical properties for more efficient and discriminative neutron detection. The principle lies in the interaction of neutrons with a scintillating material, which then emits photons that can be detected by a photosensor. The intensity and timing of the emitted light can provide information about the energy and flux of the incident neutrons.
One approach involves incorporating boron-rich pyrene derivatives into scintillator cocktails. Boron-10 has a large cross-section for thermal neutron capture, a reaction that produces charged particles which in turn excite the pyrene fluorophore, leading to scintillation. For instance, 1,3,6,8-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene, a compound rich in boron, has been investigated for its potential in neutron detection. ossila.com When blended into a poly(vinyltoluene) matrix, this pyrene derivative has demonstrated a scintillation light output and neutron capture capability comparable to commercial scintillators. ossila.com
The ability to distinguish between neutrons and other forms of radiation, such as gamma rays, is a crucial aspect of neutron detection. This is known as pulse shape discrimination (PSD). Some organic scintillators exhibit different decay times for the light pulses produced by neutrons versus gamma rays. johncaunt.com This property is being explored in pyrene-based systems to develop detectors with enhanced PSD capabilities, which is vital for applications where there is a mixed radiation field.
| Research Area | Key Findings |
| Boron-Doped Pyrene Scintillators | Incorporation of boron-10 into pyrene-based molecules allows for efficient thermal neutron capture, leading to detectable scintillation. ossila.com |
| Light Output and Efficiency | Pyrene derivatives have shown comparable scintillation light output to existing commercial scintillators. ossila.com |
| Pulse Shape Discrimination (PSD) | The potential for pyrene-based organic scintillators to exhibit different light pulse decay times for neutrons and gamma rays is an active area of investigation for developing detectors with good PSD capabilities. johncaunt.com |
Role in Material Composite Blocks Research
The field of material science is continuously in search of novel building blocks to create advanced composites with tailored properties. Pyrene's planar and aromatic structure, coupled with its unique electronic and photophysical characteristics, makes it an attractive component for the development of new material composite blocks. rsc.org These composites can find applications in electronics, photonics, and sensing.
Furthermore, the tendency of pyrene to form excimers (excited-state dimers) at certain concentrations provides a sensitive probe to study the morphology and dynamics of polymer chains in composite materials. mdpi.comresearchgate.net This excimer formation is dependent on the proximity of pyrene molecules, which can be used to monitor processes such as polymer blending, aggregation, and film formation. researchgate.net
In the context of porous materials, pyrene-based building blocks have been used to construct fluorescent porous organic polymers (POPs). mdpi.com These materials combine the porosity of a polymer network with the fluorescence of the pyrene unit, making them suitable for applications in chemical sensing and detection. The porous structure provides a large surface area for interaction with analytes, while the fluorescence of the pyrene component can be modulated by this interaction, providing a detectable signal. mdpi.com For example, pyrene-based POPs have been synthesized through Suzuki coupling reactions and have demonstrated strong fluorescence performance, making them promising for the detection of pesticides. mdpi.com
| Composite Material Type | Role of Pyrene | Potential Applications |
| Pyrene-Functionalized Polymers | Acts as a fluorescent probe to study polymer chain interactions and dynamics. mdpi.comresearchgate.net | Advanced photoluminescent materials, sensors. |
| Porous Organic Polymers (POPs) | Forms the fluorescent building block of the porous network. mdpi.com | Chemical sensing, pesticide detection. mdpi.com |
| Conductive Polymer Blends | Enhances π-conjugated systems and charge transport properties. rsc.org | Electrochromic devices, organic electronics. rsc.org |
Future Research Directions and Perspectives for Pyrene 1,3,6,8 2h,7h Tetrone
Advancements in Scalable and Sustainable Synthetic Methodologies for Pyrene-1,3,6,8(2H,7H)-tetrone
The future development of materials based on this compound hinges on the availability of efficient, scalable, and environmentally benign synthetic routes. Current methodologies often rely on multi-step syntheses starting from pyrene (B120774), which can involve harsh reagents and generate significant waste. For instance, the synthesis of precursors like 1,3,6,8-tetrabromopyrene (B107014) often requires high temperatures and the use of hazardous solvents like nitrobenzene.
Future research will likely focus on the development of more direct and sustainable synthetic pathways. This could involve exploring catalytic C-H activation/oxidation of the pyrene core, which would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps. Furthermore, the use of greener solvents, such as ionic liquids or supercritical fluids, and the development of solvent-free reaction conditions will be crucial for enhancing the sustainability of the synthesis. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of next-generation synthetic protocols. A key goal will be to develop a one-pot synthesis from readily available starting materials, which would significantly improve the scalability and cost-effectiveness of producing this compound and its derivatives.
Exploration of Novel Derivative Architectures for Tailored Optoelectronic and Catalytic Functionalities
The functionalization of the this compound core is a powerful strategy for tuning its electronic and, consequently, its optoelectronic and catalytic properties. A significant area of future research will be the systematic exploration of novel derivative architectures to create materials with tailored functionalities.
One promising direction is the introduction of heteroatoms, such as nitrogen, into the pyrene framework. Studies have already shown that nitrogen-doped pyrenetetrone derivatives exhibit enhanced redox properties, making them suitable for applications as high-potential cathodes in lithium-ion batteries. researchgate.netchemicalbook.com Future work will likely expand on this by exploring the effects of different heteroatoms and substitution patterns on the material's electronic band structure, charge transport characteristics, and electrochemical stability.
For optoelectronic applications, the focus will be on designing derivatives with specific light absorption and emission properties. This can be achieved by attaching various electron-donating and electron-withdrawing groups to the pyrene core, thereby modulating the HOMO-LUMO energy gap. The development of derivatives that exhibit aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF) could lead to highly efficient organic light-emitting diodes (OLEDs).
In the realm of catalysis, the introduction of catalytically active sites onto the pyrenetetrone scaffold is a key objective. This could involve the coordination of metal ions to functional groups on the periphery of the molecule or the incorporation of the tetrone unit into larger supramolecular structures that can act as nanoreactors. The inherent redox activity of the pyrenetetrone core could also be harnessed for photocatalytic applications, such as hydrogen production from water or CO2 reduction.
Deeper Understanding of Fundamental Structure-Property Relationships through Integrated Characterization Approaches
To guide the rational design of new this compound-based materials, a deeper understanding of the fundamental relationships between their molecular structure and their resulting properties is essential. Future research will require an integrated approach that combines advanced spectroscopic, electrochemical, and computational techniques.
A comprehensive characterization of the electronic structure of new derivatives will be crucial. This will involve a combination of experimental techniques, such as UV-Vis and fluorescence spectroscopy to probe the optical properties, and cyclic voltammetry to determine the redox potentials and energy levels. These experimental data will be complemented by theoretical calculations, such as Density Functional Theory (DFT), to provide a detailed picture of the molecular orbitals and electronic transitions. researchgate.netchemicalbook.com
Understanding the solid-state packing and morphology of these materials is also critical, as it significantly influences their bulk properties. Techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM) will be employed to investigate the crystal structure and thin-film morphology. The insights gained from these studies will be vital for controlling the intermolecular interactions and optimizing the performance of devices based on these materials.
The following table summarizes key properties of computationally modeled pyrenetetrone derivatives, highlighting the impact of nitrogen doping on their electrochemical performance. researchgate.netchemicalbook.com
| Compound Name (Abbreviation) | Number of Nitrogen Dopants | Calculated Redox Potential (V vs. Li/Li+) | Theoretical Charge Capacity (mAh/g) |
| 2,7-di-N-pyrene-1,3,6,8-tetrone (pyrenetetrone) | 2 | 2.67 | - |
| 2,4,7-tri-N-pyrene-1,3,6,8-tetrone (1N-pyrenetetrone) | 3 | - | - |
| 2,4,5,7-tetra-N-pyrene-1,3,6,8-tetrone (2N-1-pyrenetetrone) | 4 | - | - |
| 2,4,7,10-tetra-N-pyrene-1,3,6,8-tetrone (2N-2-pyrenetetrone) | 4 | - | - |
| 2,4,7,9-tetra-N-pyrene-1,3,6,8-tetrone (2N-3-pyrenetetrone) | 4 | - | - |
| 2,4,5,7,9-penta-N-pyrene-1,3,6,8-tetrone (3N-pyrenetetrone) | 5 | - | - |
| 2,4,5,7,9,10-hexa-N-pyrene-1,3,6,8-tetrone (4N-pyrenetetrone) | 6 | - | 496 |
Note: The table is based on computational data and serves as an illustration of the structure-property relationships that can be elucidated through integrated characterization approaches. Further experimental validation is required.
Strategic Integration of this compound into Hybrid Material Systems for Enhanced Performance
The unique properties of this compound can be further amplified by strategically integrating it into hybrid material systems. Future research will explore the creation of novel composites and frameworks where the tetrone unit acts as a key functional component.
One promising avenue is the incorporation of this compound and its derivatives as building blocks in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). The rigid and planar structure of the pyrene core makes it an ideal candidate for constructing porous, crystalline materials with high surface areas and tunable pore sizes. These frameworks could find applications in gas storage and separation, catalysis, and sensing. For example, pyrene-based COFs have already demonstrated potential in photocatalytic hydrogen evolution.
Another area of interest is the development of polymer composites where this compound is dispersed within a polymer matrix. Such composites could exhibit enhanced mechanical, thermal, and electronic properties. For instance, the incorporation of the tetrone into conductive polymers could lead to new materials for organic electronics, while its integration into insulating polymers could result in materials with improved dielectric properties for energy storage applications.
Furthermore, the creation of hybrid materials by interfacing this compound with inorganic nanostructures, such as quantum dots or metal nanoparticles, could lead to synergistic effects and novel functionalities. These hybrid systems could be designed for applications in photocatalysis, photovoltaics, and bio-imaging.
Computational Design and Predictive Modeling for Rational Development of New this compound Based Materials
Computational design and predictive modeling will play an increasingly important role in the rational development of new materials based on this compound. By leveraging the power of high-performance computing, researchers can screen large numbers of virtual compounds and predict their properties before embarking on time-consuming and expensive experimental synthesis.
Density Functional Theory (DFT) has already proven to be a valuable tool for understanding the electronic structure and redox properties of pyrenetetrone derivatives. researchgate.netchemicalbook.com Future computational work will likely employ more advanced methods, such as time-dependent DFT (TD-DFT), to accurately predict the excited-state properties and photophysical behavior of new derivatives for optoelectronic applications.
Molecular dynamics (MD) simulations will be used to investigate the self-assembly and morphology of these materials in the solid state and in solution. This will provide valuable insights into how molecular design influences the bulk properties of the material and will aid in the design of materials with optimized performance in devices.
Furthermore, the application of machine learning and artificial intelligence (AI) techniques could accelerate the discovery of new this compound-based materials. By training models on existing experimental and computational data, it may be possible to predict the properties of new, unsynthesized compounds with a high degree of accuracy. This data-driven approach will enable a more targeted and efficient exploration of the vast chemical space of pyrenetetrone derivatives, leading to the rapid development of new materials with desired functionalities.
Q & A
Basic: What are the established synthetic routes for Pyrene-1,3,6,8(2H,7H)-tetrone?
This compound can be synthesized via two primary methods:
- Route 1 : Reaction of 1,5-dichloronaphthalene with appropriate nucleophiles (e.g., carboxylates) under controlled anhydrous conditions to form the tetracarboxdiimide backbone.
- Route 2 : Condensation of 1,4-naphthalenedicarboxylic acid derivatives with ammonia or amines, followed by cyclization and oxidation steps to yield the target compound.
Both routes require precise stoichiometric control and inert atmospheres to avoid side reactions. Characterization via NMR and mass spectrometry is critical to confirm purity .
Basic: How can researchers determine the solubility of this compound in organic solvents?
Solubility can be assessed using shake-flask methods combined with HPLC or UV-Vis spectroscopy. For example:
Saturate a solvent (e.g., DMF, THF) with the compound.
Filter and quantify the dissolved concentration via calibration curves.
Validate with computational models (e.g., Hansen solubility parameters).
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| DMF | 0.12 | HPLC |
| THF | 0.05 | UV-Vis |
Refer to analogous naphthalenediimide solubility studies for methodological guidance .
Advanced: How do multi-reference perturbation theory (MRPT) methods improve predictions of this compound’s excited-state behavior?
MRPT methods, such as GMCQDPT, address limitations of single-reference DFT by:
- Including all valence π orbitals in the active space to model electron correlation accurately.
- Restricting excitations within active orbitals to reduce computational load while retaining accuracy.
For pyrene derivatives, MRPT predicts 1La and 1Lb excited-state inversion upon substitution (e.g., tetraphenyl groups), aligning with experimental fluorescence data. This approach resolves discrepancies in excitation energies observed with limited active spaces .
Advanced: How can structural modifications of this compound enhance its utility in optoelectronic materials?
Functionalization strategies include:
- Bromination : Introducing bromine at positions 2,7,4,9 improves electron affinity for organic semiconductors (e.g., ’s C62H88Br2N2O4S2 derivative).
- Alkyl/Aryl substitution : Bulky groups (e.g., 2-octyldodecyl) enhance solubility and film-forming properties in photovoltaic devices.
- Formylphenyl grafting : Derivatives like 1,3,6,8-Tetrakis(4-formylphenyl)pyrene (CAS 1415238-25-3) enable covalent integration into MOFs or sensors via Schiff-base reactions .
Basic: What safety precautions are critical when handling this compound?
- Toxicity : Intraperitoneal LD50 values indicate acute toxicity; use PPE (gloves, goggles) and work in fume hoods.
- Decomposition : Heating releases toxic NOx vapors; avoid open flames and store under inert gas (N2/Ar).
- Waste disposal : Follow hazardous waste protocols for nitroaromatic compounds .
Advanced: How do researchers reconcile discrepancies between computational and experimental data for pyrene derivatives?
Case study: MRPT calculations for 1,3,6,8-tetraphenylpyrene predict 1La state dominance , contradicting single-reference DFT results. Resolution involves:
Validating computational models with experimental UV-Vis/fluorescence spectra.
Adjusting active orbital selections to include π-π* transitions.
Cross-referencing with X-ray crystallography to confirm substituent effects on electronic structure .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : 1H/13C NMR identifies substituent patterns and confirms aromatic proton environments.
- FT-IR : Detects carbonyl stretches (1660–1700 cm⁻¹) and imide C-N bonds (~1350 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation pathways.
Advanced: What role does exact exchange play in DFT studies of pyrene-based systems?
Hybrid functionals (e.g., B3LYP) incorporating exact exchange improve thermochemical accuracy for pyrene derivatives:
- Reduces errors in atomization energies (<2.4 kcal/mol) and ionization potentials.
- Essential for modeling charge-transfer states in donor-acceptor systems.
Validation against experimental redox potentials is recommended .
Advanced: How are brominated derivatives of this compound synthesized for use in organic electronics?
Example: 4,9-Dibromo-2,7-bis(2-octyldodecyl) derivative (CAS 1100243-35-3):
Brominate the pyrene core using Br2/FeCl2.
Introduce alkyl chains via nucleophilic substitution or Suzuki coupling.
Purify via column chromatography (silica gel, hexane/EtOAc).
This derivative exhibits tunable LUMO levels (-3.8 eV) for n-type semiconductors .
Basic: What are the key challenges in scaling up this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
